molecular formula C16H12N2O6 B2534874 [2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate CAS No. 721908-67-4

[2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2534874
CAS No.: 721908-67-4
M. Wt: 328.28
InChI Key: YAZJWQAFSRWMNN-UHFFFAOYSA-N
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Description

[2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate is an aromatic ester derivative characterized by a 4-nitroanilino group linked via a 2-oxoethyl spacer to a 4-formylbenzoate moiety.

Properties

IUPAC Name

[2-(4-nitroanilino)-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c19-9-11-1-3-12(4-2-11)16(21)24-10-15(20)17-13-5-7-14(8-6-13)18(22)23/h1-9H,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZJWQAFSRWMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate typically involves the reaction of 4-nitroaniline with 4-formylbenzoic acid under specific conditions. The reaction may be catalyzed by acidic or basic catalysts to facilitate the formation of the ester linkage. The reaction conditions often include controlled temperature and solvent selection to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in [2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate can undergo reduction reactions to form amino derivatives.

    Reduction: The formyl group can be reduced to an alcohol under appropriate conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed:

    Reduction of Nitro Group: Formation of 4-aminoaniline derivatives.

    Reduction of Formyl Group: Formation of benzyl alcohol derivatives.

    Substitution Reactions: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine:

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry:

    Materials Science: Used in the development of novel materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of [2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the formyl group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structural and functional comparisons with key analogues:

Compound Name Molecular Formula Substituents/Features Key Properties/Activities Reference ID
[2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate C₁₆H₁₃N₂O₇ - 4-Nitroanilino
- 4-Formylbenzoate
- Electron-withdrawing nitro group may enhance stability
- Formyl group aids in further derivatization
[2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate C₁₆H₁₃N₂O₇ - 3-Nitroanilino (meta-substitution)
- 4-Formylbenzoate
- Altered electronic effects due to meta-nitro position
- Potential differences in reactivity
4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate C₁₆H₁₁N₂O₈ - 4-Formyl-2-nitrophenyl
- 3-Nitro-2-methylbenzoate
- Dihedral angle between rings: 4.96° (planar)
- Weak C-H⋯O interactions in crystal packing
2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate C₁₉H₂₁ClO₃ - Adamantane core
- 2-Chlorobenzoate
- Antioxidant activity (IC₅₀: 12.5 µM)
- Anti-inflammatory effects (94% inhibition)
[2-(4-Bromophenyl)-2-oxoethyl] 4-methylbenzoate C₁₆H₁₃BrO₃ - 4-Bromophenyl
- 4-Methylbenzoate
- Applications in synthesizing heterocycles (oxazoles, imidazoles)
- Photo-removable protecting groups

Key Comparative Insights

Substituent Effects on Reactivity and Stability Nitro Position: The 4-nitroanilino group in the target compound vs. 3-nitroanilino in its isomer () alters electronic distribution. Formyl vs. Halogen/Methyl Groups: The 4-formyl group in the target compound enables conjugation or further functionalization (e.g., Schiff base formation), unlike halogenated () or methylated () benzoates, which prioritize steric or electronic effects .

Crystallographic and Conformational Differences

  • The dihedral angle between aromatic rings in 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate (4.96°) is markedly smaller than in halogenated analogues (e.g., 62.90° in 4-bromo derivative), suggesting planar conformations enhance intermolecular interactions like C-H⋯O bonds .

Biological Activity Trends

  • Adamantane-based esters () exhibit strong antioxidant and anti-inflammatory activities due to their rigid hydrophobic cores. In contrast, nitroaromatic compounds (e.g., target compound) may prioritize electrophilic reactivity or enzyme inhibition, though direct bioactivity data are lacking .

Synthetic Methodologies

  • The target compound’s ester linkage likely follows classical synthesis routes (e.g., coupling 4-nitroaniline derivatives with activated 4-formylbenzoic acid via thionyl chloride), similar to methods in for nitro-formyl benzoates .

Data Table: Physicochemical Properties

Property This compound 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate 2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate
Molecular Weight (g/mol) 345.29 365.27 332.82
Functional Groups Nitro, formyl, ester Nitro, formyl, ester, methyl Adamantane, chloro, ester
Dihedral Angle (°) Not reported 4.96 Not applicable (non-aromatic core)
Bioactivity Unknown Not reported Antioxidant, anti-inflammatory

Biological Activity

[2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Chemical Formula : C₁₄H₁₅N₃O₃
  • Molecular Weight : 273.29 g/mol
  • CAS Number : Not specified in available literature.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in inflammatory and cancer pathways.
  • Receptor Modulation : It can bind to receptors associated with pain and inflammation, potentially altering signaling cascades.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. This effect is primarily due to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

2. Anticancer Potential

The compound has demonstrated anticancer activity in various cancer cell lines. Studies have shown that it induces apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation.

3. Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial properties against several bacterial strains, indicating its potential as an antibacterial agent.

Table 1: Summary of Biological Activities

Activity TypeMechanismModel UsedReference
Anti-inflammatoryInhibition of COX and LOXIn vitro cell cultures
AnticancerInduction of apoptosisVarious cancer cell lines
AntimicrobialBactericidal activityBacterial strains

Case Study: Anticancer Activity

In a study focusing on the anticancer effects of this compound, researchers treated various human cancer cell lines (e.g., breast, prostate) with the compound. Results indicated a significant reduction in cell viability and increased apoptosis markers compared to untreated controls. The study highlighted the compound's potential as a lead for further drug development targeting cancer.

Case Study: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects using an animal model of acute inflammation. Administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds in the same class, particularly those containing nitroaniline or benzoate moieties.

Table 2: Comparison with Related Compounds

Compound NameActivity TypeReference
Compound A (Nitroaniline derivative)Anti-inflammatory
Compound B (Benzoate derivative)Anticancer
Compound C (Similar structure)Antimicrobial

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